molecular formula C7H12ClN3O B12625092 2-(2-Methoxypyrimidin-5-yl)ethan-1-aminium chloride CAS No. 1196155-82-4

2-(2-Methoxypyrimidin-5-yl)ethan-1-aminium chloride

Cat. No.: B12625092
CAS No.: 1196155-82-4
M. Wt: 189.64 g/mol
InChI Key: MBUZQUBGTIWVHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyrimidin-5-yl)ethan-1-aminium chloride typically involves the reaction of 2-(2-methoxypyrimidin-5-yl)ethanol with hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Room temperature to 60°C

    Reaction Time: 2-4 hours

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyrimidin-5-yl)ethan-1-aminium chloride can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(2-Methoxypyrimidin-5-yl)ethan-1-aminium chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, particularly in the synthesis of nucleotides and nucleosides.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyrimidin-5-yl)ethan-1-aminium chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxypyrimidin-2-yl)ethan-1-amine hydrochloride
  • 2-(2-Methoxypyrimidin-5-yl)ethanol

Uniqueness

2-(2-Methoxypyrimidin-5-yl)ethan-1-aminium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways. Its methoxy group and aminium chloride moiety provide distinct chemical properties that differentiate it from similar compounds.

Properties

CAS No.

1196155-82-4

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

2-(2-methoxypyrimidin-5-yl)ethylazanium;chloride

InChI

InChI=1S/C7H11N3O.ClH/c1-11-7-9-4-6(2-3-8)5-10-7;/h4-5H,2-3,8H2,1H3;1H

InChI Key

MBUZQUBGTIWVHG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)CC[NH3+].[Cl-]

Origin of Product

United States

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